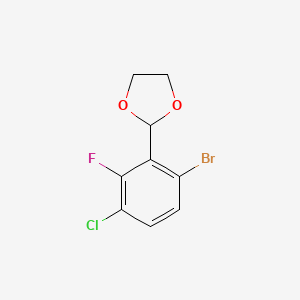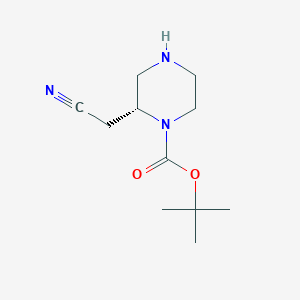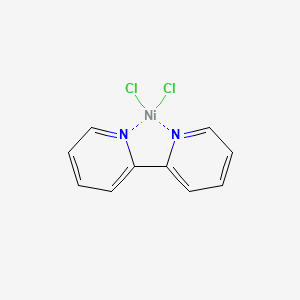
2,6-Difluoro-3-iodophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-iodophenylboronic acid is an organoboron compound with a complex chemical structure. It is a member of the arylboronic acid family, which includes compounds that contain a phenyl group attached to the boron atom. This compound is significant in scientific research and industrial applications due to its unique physical and chemical properties.
Applications De Recherche Scientifique
2,6-Difluoro-3-iodophenylboronic acid has various applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing other compounds, such as boronic acid analogs and organosilicon compounds.
Biology: It is utilized in the development of boron-dipyrromethene dyes, which are used in biological imaging and diagnostics.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic acid derivatives.
Industry: It is used in the production of advanced materials and as a reagent in various industrial chemical processes.
Safety and Hazards
Mécanisme D'action
Target of Action
2,6-Difluoro-3-iodophenylboronic acid is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The primary targets of this compound are the molecules involved in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, the boron moiety of the compound is transferred from boron to palladium . This process involves the compound acting as a formally nucleophilic organic group .
Biochemical Pathways
The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety of the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its chemical structure and the nature of the boronic ester moiety . The boronic ester moiety is more stable than organoboranes, which contributes to the compound’s bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . The compound’s stability and efficacy in the Suzuki–Miyaura coupling are enhanced by its increased stability compared to organoboranes . This increased stability also presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .
Analyse Biochimique
Biochemical Properties
2,6-Difluoro-3-iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired carbon-carbon bond, making this compound an essential reagent in organic synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with palladium catalysts. The boronic acid group forms a complex with the palladium catalyst, facilitating the transmetalation step in Suzuki-Miyaura coupling reactions. This interaction is essential for the formation of carbon-carbon bonds, highlighting the importance of this compound in organic synthesis. Additionally, the presence of fluorine and iodine atoms in the compound may influence its reactivity and binding affinity with other biomolecules .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is important to consider potential threshold effects and toxic or adverse effects at high doses. Understanding the dosage effects of this compound in animal models is crucial for determining its safety and efficacy in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-iodophenylboronic acid can be achieved through various methods, including Suzuki-Miyaura cross-coupling reactions, halogen exchange reactions, and boronic acid coupling reactions. The Suzuki-Miyaura cross-coupling reaction is considered the most efficient method. It involves the reaction of 3-iodo-2,6-difluorobenzene with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst, producing the compound with a yield of up to 85% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura cross-coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Difluoro-3-iodophenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding hydrocarbons.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of catalysts like palladium or nickel and various nucleophiles or electrophiles.
Major Products: The major products formed from these reactions include phenols, hydrocarbons, and substituted arylboronic acids .
Comparaison Avec Des Composés Similaires
Comparison: 2,6-Difluoro-3-iodophenylboronic acid is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct reactivity and stability compared to other similar compounds. For instance, 2,6-Difluorophenylboronic acid lacks the iodine atom, which affects its reactivity in cross-coupling reactions. Similarly, 3-Iodophenylboronic acid does not have the fluorine atoms, which influences its chemical properties and applications .
Propriétés
IUPAC Name |
(2,6-difluoro-3-iodophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGWMBFITYXKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)I)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

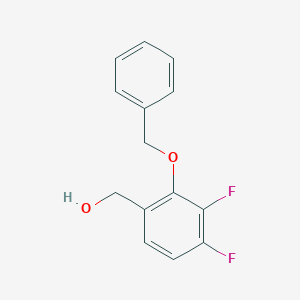



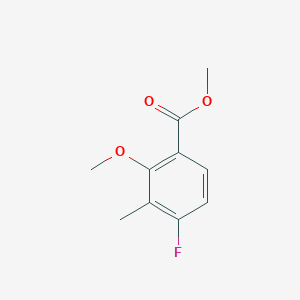



![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

